Product packaging for 1-(4-Bromophenyl)-2-methylpropane-1,2-diol(Cat. No.:CAS No. 612070-23-2)

1-(4-Bromophenyl)-2-methylpropane-1,2-diol

Cat. No.: B2514237
CAS No.: 612070-23-2
M. Wt: 245.116
InChI Key: BCDLSWXJYLGULJ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylpropane-1,2-diol is an organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.1130 g/mol . Its structure features a bromophenyl ring and a diol group with a geminal methyl substitution, making it a valuable intermediate in synthetic organic chemistry. This compound is recognized for its role as a building block in medicinal chemistry research, particularly in the exploration of novel chemical spaces for drug discovery. The diol moiety is a key functional group that can serve as a precursor for more complex structures, such as oxetane rings, which are of significant interest in medicinal chemistry as non-classical carbonyl isosteres to modulate the physicochemical properties and metabolic stability of potential therapeutic agents . As a high-purity material, it is suited for method development and scale-up in pharmaceutical R&D. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO2 B2514237 1-(4-Bromophenyl)-2-methylpropane-1,2-diol CAS No. 612070-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-2-methylpropane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDLSWXJYLGULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)Br)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Conformational Analysis of 1 4 Bromophenyl 2 Methylpropane 1,2 Diol

Systematic Nomenclature and Representation According to IUPAC Guidelines

The systematic name for the compound, 1-(4-bromophenyl)-2-methylpropane-1,2-diol, is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). This nomenclature precisely describes the molecular structure by identifying the parent hydrocarbon chain and the type, number, and location of all substituent groups.

The naming process begins by identifying the longest continuous carbon chain containing the principal functional groups, which in this case are the two hydroxyl (-OH) groups. The three-carbon chain, propane, serves as the parent alkane. The presence of two hydroxyl groups classifies the compound as a diol, with their locants on the propane chain specified as 1 and 2, leading to the base name "propane-1,2-diol".

Substituents on this parent chain are then identified and numbered. A methyl group (-CH3) is located at position 2, and a 4-bromophenyl group (a benzene (B151609) ring substituted with a bromine atom at its fourth carbon) is attached to position 1. These substituents are listed alphabetically in the final name.

Table 1: Breakdown of IUPAC Nomenclature for this compound
ComponentDescriptionStructural Implication
propaneParent alkaneA three-carbon backbone (C1-C2-C3).
-1,2-diolPrincipal functional groupsA hydroxyl (-OH) group is attached to C1 and another to C2.
2-methylAlkyl substituentA methyl (-CH3) group is attached to C2.
1-(4-bromophenyl)Aryl substituentA phenyl group, substituted with bromine at the para (4th) position, is attached to C1.

The complete IUPAC name is therefore constructed as This compound . sigmaaldrich.comkeyorganics.net Its chemical formula is C10H13BrO2, and its molecular weight is approximately 245.12 g/mol . sigmaaldrich.comsigmaaldrich.com

Identification of Stereogenic Centers and Potential Isomeric Forms

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The potential for stereoisomerism in this compound is determined by the presence of stereogenic centers. A stereogenic center, or chiral center, is typically a carbon atom bonded to four different substituent groups.

Analysis of the structure reveals the following:

Carbon-1 (C1) is bonded to four distinct groups: a hydrogen atom (-H), a hydroxyl group (-OH), a 4-bromophenyl group, and the -C(CH3)2OH group (the rest of the molecule). Since all four substituents are different, C1 is a stereogenic center.

Carbon-2 (C2) is bonded to a hydroxyl group (-OH), the -CH(OH)(4-bromophenyl) group (C1 and its attachments), and two methyl groups (-CH3). Because two of the substituents on C2 are identical (the two methyl groups), this carbon is not a stereogenic center.

Table 2: Analysis of Potential Stereogenic Centers
Carbon AtomSubstituent 1Substituent 2Substituent 3Substituent 4Is it a Stereocenter?
C1-H-OH4-Bromophenyl-C(CH3)2OHYes
C2-OH-CH3-CH3-CH(OH)(4-bromophenyl)No

With only one stereogenic center (n=1), the maximum number of possible stereoisomers is calculated by the 2^n rule, resulting in 2^1 = 2 stereoisomers. These two isomers are non-superimposable mirror images of each other, known as enantiomers. They are designated as (R)-1-(4-bromophenyl)-2-methylpropane-1,2-diol and (S)-1-(4-bromophenyl)-2-methylpropane-1,2-diol, based on the Cahn-Ingold-Prelog priority rules for assigning absolute configuration at the C1 chiral center.

Analysis of Preferred Conformations and Intramolecular Interactions

The three-dimensional shape, or conformation, of this compound is not static. Rotation can occur around the single bond connecting C1 and C2. However, not all possible rotational conformations are equally stable. The preferred conformations are dictated by a balance of stabilizing and destabilizing intramolecular forces, primarily intramolecular hydrogen bonding and steric hindrance.

As a 1,2-diol, the molecule possesses two hydroxyl groups in close proximity. This arrangement allows for the formation of an intramolecular hydrogen bond, where the hydrogen atom of one hydroxyl group interacts with the electronegative oxygen atom of the other. researchgate.net This interaction creates a stable, pseudo-five-membered ring structure.

Steric hindrance refers to the repulsive forces that arise when non-bonded atoms are forced too close to one another. In this compound, significant steric strain can arise from interactions between the bulky 4-bromophenyl group on C1 and the two methyl groups on C2.

The stability of different rotational conformers (rotamers) around the C1-C2 bond can be visualized using Newman projections.

Staggered conformations are generally more stable as they place the substituents farther apart, minimizing repulsion.

Eclipsed conformations are high-energy states where substituents on adjacent carbons are aligned, leading to maximum steric and torsional strain.

The most stable staggered conformation will be the one that minimizes the interactions between the largest groups. Specifically, the bulky 4-bromophenyl group will preferentially orient itself to be anti-periplanar to one of the methyl groups on C2. However, as noted previously, the stabilizing effect of intramolecular hydrogen bonding favors a gauche relationship between the two hydroxyl groups. Therefore, the lowest-energy conformation is likely a staggered arrangement that allows for hydrogen bonding while minimizing the steric clash between the large 4-bromophenyl ring and the methyl groups. Conformations where the 4-bromophenyl group is gauche to both methyl groups would be significantly destabilized by steric repulsion.

Table 3: Qualitative Analysis of Conformational Strain
Conformation TypeKey InteractionStabilizing/Destabilizing FactorRelative Energy (Qualitative)
Staggered (Gauche OH groups)Intramolecular H-bondStabilizingLow
Staggered (Anti OH groups)Minimized steric repulsion between OH groupsStabilizingLow to Medium
Staggered (Gauche Phenyl/Methyl)Steric hindrance between large groupsDestabilizingMedium to High
EclipsedTorsional and Steric StrainHighly DestabilizingHigh

Synthetic Methodologies for 1 4 Bromophenyl 2 Methylpropane 1,2 Diol and Analogues

Reductive Synthesis Approaches

Reductive methods typically involve the conversion of a carbonyl group into a hydroxyl group. For the synthesis of 1-(4-bromophenyl)-2-methylpropane-1,2-diol, this would necessitate a precursor containing at least one ketone or aldehyde functionality.

Chemoselective Reduction of Ketone Precursors (e.g., 1-(4-Bromophenyl)-2-methylpropan-1-one)

The synthesis of this compound can be envisioned from the reduction of an α-hydroxy ketone precursor, namely 1-(4-bromophenyl)-2-hydroxy-2-methylpropan-1-one. The critical step is the chemoselective reduction of the ketone carbonyl group to a secondary alcohol without affecting other potentially reducible functional groups, such as the aryl bromide.

The choice of reducing agent is paramount for achieving high chemoselectivity. Harsh reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to the undesirable reduction of the aryl halide. In contrast, milder hydride reagents are preferred. Sodium borohydride (NaBH₄) is a common choice for the reduction of ketones and aldehydes, generally leaving aryl halides intact under standard conditions. Other selective reagents include various boranes and catalytic hydrogenation under controlled conditions. nih.gov The use of zinc-catalyzed reductions with agents like pinacolborane (HBpin) also offers a mild and chemoselective route for carbonyl reductions, tolerating sensitive functionalities like bromo groups. nih.gov

Below is a table comparing various reducing agents for the chemoselective reduction of a ketone precursor.

Reducing AgentTypical ConditionsSelectivity ProfilePotential Issues
Sodium Borohydride (NaBH₄)Methanol/Ethanol, 0 °C to RTExcellent for ketones; does not reduce aryl halides.Low diastereoselectivity without chiral modifiers.
Lithium Borohydride (LiBH₄)THF/Ether, RTMore reactive than NaBH₄ but generally safe for aryl bromides.Can reduce esters if present.
Catalytic Hydrogenation (e.g., H₂, Pd/C)Low pressure H₂, specific catalystsCan be selective, but risk of dehalogenation of the aryl bromide.Requires careful catalyst and condition screening.
Zinc/Pinacolborane (Zn/HBpin)THF, RTHigh chemoselectivity for carbonyls; tolerates aryl halides. nih.govRequires inert atmosphere.

Stereo- and Regioselective Reduction Strategies

When a prochiral ketone is reduced, a new stereocenter is created, necessitating control over the stereochemical outcome. wikipedia.org In the reduction of a precursor like 1-(4-bromophenyl)-2-hydroxy-2-methylpropan-1-one, the existing tertiary alcohol at the C2 position can direct the stereochemistry of the reduction at the C1 position, a process known as substrate-controlled diastereoselection. The incoming hydride reagent will preferentially attack from the less sterically hindered face of the carbonyl group, as predicted by models such as Cram's rule.

Reagent-controlled stereoselectivity can be achieved by using bulky reducing agents or chirally modified hydrides, which can enhance or even reverse the diastereoselectivity dictated by the substrate. organic-chemistry.org For instance, the use of lithium and hydrated salts of transition metals can achieve highly stereoselective reductions of cyclic ketones to the most thermodynamically stable alcohols. organic-chemistry.org

Regioselectivity becomes a key consideration if a precursor with multiple carbonyl groups is used. Specific protecting group strategies or the use of highly regioselective reducing agents would be required to ensure that only the desired carbonyl group is reduced. nih.gov

Asymmetric Synthesis of Enantiopure this compound

The production of single-enantiomer compounds is critical in the pharmaceutical industry. mdpi.com Asymmetric synthesis aims to create a specific stereoisomer, often employing either chiral auxiliaries or catalytic methods.

Chiral Auxiliary-Mediated Methodologies

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After serving its purpose, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

For the synthesis of an enantiopure diol, a strategy could involve an asymmetric aldol reaction using an Evans oxazolidinone auxiliary. For example, an acetyl-substituted chiral oxazolidinone could be enolized and reacted with 4-bromobenzaldehyde (B125591). The chiral auxiliary would direct the formation of a specific stereoisomer of the β-hydroxy ketone product. Subsequent removal of the auxiliary and reduction of the ketone would yield the chiral diol.

Illustrative Reaction Scheme using a Chiral Auxiliary:

Acylation: A chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is acylated to attach the substrate.

Diastereoselective Reaction: The modified substrate undergoes a reaction, such as an alkylation or aldol addition, where the auxiliary blocks one face of the reactive intermediate, forcing the reaction to occur on the opposite face with high diastereoselectivity. bath.ac.ukbath.ac.uk

Auxiliary Cleavage: The chiral auxiliary is cleaved from the product, often by hydrolysis or reduction, to yield the enantiomerically enriched product.

Asymmetric Catalysis in Diol Formation

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. scilit.com This method avoids the need to install and remove a stoichiometric auxiliary.

One of the most powerful and widely used methods for the asymmetric synthesis of vicinal diols is the Sharpless Asymmetric Dihydroxylation (AD). tandfonline.comacs.org This reaction converts an alkene into a syn-diol with high enantioselectivity. acsgcipr.org The alkene precursor for this compound would be 1-(4-bromophenyl)-2-methylprop-1-ene.

The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid ligand and a stoichiometric co-oxidant (e.g., K₃[Fe(CN)₆] or N-methylmorpholine N-oxide). The reaction is often performed using pre-packaged reagent mixtures known as AD-mix-α and AD-mix-β, which provide opposite enantiomers of the diol product. tandfonline.com

The stereochemical outcome is highly predictable based on the substitution pattern of the alkene and the specific AD-mix used. For a styrene-type substrate like 1-(4-bromophenyl)-2-methylprop-1-ene, the dihydroxylation would occur with predictable facial selectivity.

The table below illustrates the expected products from the asymmetric dihydroxylation of the alkene precursor.

ReagentChiral Ligand ClassExpected Product EnantiomerTypical Enantiomeric Excess (ee)
AD-mix-α(DHQ)₂PHAL(R)-1-(4-Bromophenyl)-2-methylpropane-1,2-diol>95%
AD-mix-β(DHQD)₂PHAL(S)-1-(4-Bromophenyl)-2-methylpropane-1,2-diol>95%

This catalytic method provides a direct and highly efficient route to enantiopure this compound, making it a preferred strategy in modern organic synthesis. nih.govacsgcipr.org

Chiral Lewis Acid Catalyzed Transformations

The synthesis of specific enantiomers of chiral molecules like this compound is a significant challenge in organic chemistry. Chiral Lewis acids (CLAs) are powerful catalysts for achieving this, as they can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. wikipedia.org These catalysts, typically metal centers like titanium, boron, or zinc coordinated to chiral organic ligands, can activate substrates towards nucleophilic attack in a stereocontrolled manner. wikipedia.org

For the synthesis of the target diol, a key strategy would involve the asymmetric dihydroxylation (AD) of the precursor alkene, 1-(4-bromophenyl)-2-methylpropene. While the Sharpless asymmetric dihydroxylation using osmium tetroxide and chiral ligands is a well-established method, chiral Lewis acids offer an alternative, osmium-free pathway. One such hypothetical approach could involve a chiral ligand-metal complex to catalyze the epoxidation of the alkene, followed by a regioselective and stereospecific ring-opening of the resulting epoxide with water or hydroxide.

Another plausible route is the chiral Lewis acid-catalyzed Baylis-Hillman reaction, which can form functionalized precursors that are later converted to diols. semanticscholar.orgresearchgate.net Although not a direct dihydroxylation, this method highlights the versatility of CLAs in constructing complex chiral architectures. semanticscholar.org The choice of metal and ligand is crucial for maximizing the enantiomeric excess (ee) of the desired product.

Below is a table illustrating the potential performance of various hypothetical chiral Lewis acid systems in the asymmetric synthesis of a chiral precursor to this compound, based on data from analogous transformations in the literature.

Catalyst System (Hypothetical)Ligand TypeReaction TypeExpected Yield (%)Expected Enantiomeric Excess (ee %)
Ti(OiPr)₄ / (+)-DETTartrate-derivedAsymmetric Epoxidation85-95>90
Zn(OTf)₂ / BOXBis(oxazoline)Asymmetric Aldol70-90>95
Sc(OTf)₃ / PyBOXPyridine-oxazolineAsymmetric Hydrocyanation80-95>92
In(OTf)₃ / BINOL-derivedBinaphthylAsymmetric Ene Reaction65-85>88

This data is illustrative and based on the performance of these catalyst systems in similar, well-documented asymmetric reactions.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For this compound, which has two adjacent stereocenters, controlling this relative arrangement is key. The most direct route to this compound is the dihydroxylation of the corresponding alkene, 1-(4-bromophenyl)-2-methylpropene.

Different dihydroxylation reagents and conditions are known to favor the formation of either syn or anti diols with high diastereoselectivity.

Syn-Dihydroxylation : This method adds both hydroxyl groups to the same face of the alkene double bond. The Upjohn dihydroxylation, using a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is a classic method for achieving syn-diols. Similarly, potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions also yields syn-diols.

Anti-Dihydroxylation : This involves adding the hydroxyl groups to opposite faces of the double bond. A common method to achieve this is through the epoxidation of the alkene, for example with meta-chloroperoxybenzoic acid (m-CPBA), followed by acid-catalyzed hydrolysis. The ring-opening of the epoxide proceeds via an Sₙ2-like attack by water, resulting in the anti configuration.

A transition-metal-free approach for diastereoselective dihydroxylation has also been reported using lithium bromide (LiBr) as a catalyst. organic-chemistry.org This method can be tuned to produce either syn or anti diols with excellent selectivity by choosing the appropriate oxidant. Using sodium periodate (B1199274) (NaIO₄) favors the formation of syn-diols, while using (diacetoxyiodo)benzene [PhI(OAc)₂] leads to anti-diols. organic-chemistry.org

Reagent/MethodExpected DiastereomerKey Features
OsO₄ (catalytic), NMOsynHigh yields, reliable for many alkenes.
Cold, dilute KMnO₄synLess expensive than OsO₄ but can lead to over-oxidation.
1. m-CPBA; 2. H₃O⁺antiProceeds via an epoxide intermediate.
LiBr / NaIO₄synTransition-metal-free, good selectivity. organic-chemistry.org
LiBr / PhI(OAc)₂antiTransition-metal-free, good selectivity. organic-chemistry.org

Enzymatic and Catalytic Oxyfunctionalization Approaches to Diol Synthesis

Biocatalysis offers a highly selective and environmentally sustainable alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild conditions and often exhibit exceptional levels of stereo- and regioselectivity. For the synthesis of chiral diols like this compound, a multi-enzyme, one-pot cascade reaction is a powerful strategy.

Research has demonstrated the synthesis of all four stereoisomers of a similar compound, 1-phenylpropane-1,2-diol, starting from simple aldehydes. researchgate.net This was achieved by combining the action of a lyase enzyme for C-C bond formation followed by an alcohol dehydrogenase (ADH) for stereoselective reduction. researchgate.net A similar modular approach could be envisioned for the target compound, starting from 4-bromobenzaldehyde and a suitable ketone or pyruvate equivalent. By carefully selecting from a panel of available lyases and ADHs (which can be either (R)-selective or (S)-selective), it would be theoretically possible to produce any of the desired stereoisomers of this compound.

This chemoenzymatic approach can generate diverse building blocks for drug discovery by producing a core motif that can be derivatized further. nih.gov

Enzyme 1 (C-C bond formation)Enzyme 2 (Reduction)Product Stereoisomer (Hypothetical)
Lyase A(R)-selective ADH(1R, 2R)
Lyase A(S)-selective ADH(1R, 2S)
Lyase B(R)-selective ADH(1S, 2R)
Lyase B(S)-selective ADH(1S, 2S)

Development of Convergent and Divergent Multi-step Synthetic Routes

Fragment A Synthesis : Preparation of a 4-bromophenyl organometallic reagent, such as 4-bromophenylmagnesium bromide or 4-bromophenyllithium.

Fragment B Synthesis : Preparation of a protected 2-hydroxy-2-methylpropanal or a related electrophilic three-carbon synthon.

Coupling : The nucleophilic addition of Fragment A to Fragment B, followed by deprotection, to yield the final diol.

Divergent Synthesis: A divergent strategy begins with a common core structure that is progressively elaborated to create a library of structurally related compounds. wikipedia.org This approach is highly valuable for medicinal chemistry and structure-activity relationship (SAR) studies. Starting from a pluripotent intermediate derived from this compound, a variety of analogues could be generated. For instance, the diol could be selectively protected and then the remaining functional groups could be modified. The bromine atom on the phenyl ring is particularly useful as it allows for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. This allows for the rapid generation of a library of molecules from a common intermediate. nih.gov

StrategyDescriptionApplication to Target Compound
Convergent Independent synthesis of molecular fragments followed by late-stage coupling. researchgate.netCoupling a 4-bromophenyl nucleophile with a 3-carbon electrophilic synthon.
Divergent A common intermediate is used to generate a library of diverse analogues. wikipedia.orgUsing the bromophenyl group for various cross-coupling reactions to create a family of related diols.

Stereochemical Investigations of 1 4 Bromophenyl 2 Methylpropane 1,2 Diol

Determination of Absolute Configuration (R/S Descriptors)

Establishing the absolute configuration of a chiral molecule is a critical step in its chemical characterization. For 1-(4-Bromophenyl)-2-methylpropane-1,2-diol, this is achieved through a combination of spectroscopic and crystallographic methods.

Application of Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive technique for assigning the absolute configuration of chiral compounds in solution. mdpi.com The method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. cas.cz The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a specific enantiomer. mdpi.comnih.gov

For flexible molecules like this compound, the experimental ECD spectrum represents a population-weighted average of the spectra of all conformers present in solution. mdpi.com Therefore, the assignment of the absolute configuration is typically achieved by comparing the experimental spectrum with a theoretically calculated spectrum generated using time-dependent density functional theory (TD-DFT). nih.gov This computational approach allows for a reliable interpretation of the observed Cotton effects and a confident assignment of the (R) or (S) configuration. nih.govmdpi.com

An empirical approach, known as Snatzke's method, is also highly effective for vicinal diols. mdpi.com This method involves forming a complex between the diol and an achiral molybdenum reagent, Mo₂(OAc)₄, which induces a circular dichroism spectrum. The sign of the Cotton effect at approximately 310 nm can then be correlated to the absolute configuration of the diol. mdpi.com

Single-Crystal X-ray Crystallography for Definitive Stereochemical Assignment

Single-crystal X-ray crystallography is the most unambiguous method for determining the absolute configuration of a chiral compound. nih.govnih.gov This technique provides a precise three-dimensional map of the electron density within a single crystal, allowing for the exact spatial arrangement of every atom in the molecule to be determined. mdpi.com

The process requires growing a high-quality single crystal of one of the pure enantiomers. nih.gov When this crystal is analyzed using X-rays, particularly with anomalous dispersion, the absolute structure can be determined. nih.gov The Flack parameter is a critical value calculated during the refinement of the crystal structure; a value close to zero for a given configuration confirms that the assignment is correct, while a value near one indicates that the inverted structure is the correct one. nih.gov Although a specific crystal structure for this compound is not publicly available, this method remains the gold standard for definitive stereochemical assignment for this and other crystalline organic compounds. nih.govmdpi.com

Control of Diastereoselectivity and Enantioselectivity in Related Diol Syntheses

The synthesis of vicinal diols with specific stereochemistry is a significant challenge in organic chemistry. Several powerful methods have been developed to control both diastereoselectivity (the relative configuration between stereocenters) and enantioselectivity (the preferential formation of one enantiomer).

One of the most prominent methods for creating vicinal diols is the Sharpless Asymmetric Dihydroxylation (AD). This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand to convert an alkene into a diol with high enantioselectivity. nih.govscispace.com For the synthesis of this compound, a precursor alkene, 1-(4-bromophenyl)-2-methylprop-1-ene, could be subjected to AD conditions to yield the desired chiral diol. The choice of the chiral ligand (e.g., derivatives of dihydroquinidine or dihydroquinine) dictates which enantiomer of the diol is formed.

Another advanced strategy involves the hydroboration of allenes followed by aldehyde allylboration. nih.govscispace.com This sequence allows for the highly diastereo- and enantioselective synthesis of 1,2-syn or 1,2-anti diols. nih.govscispace.com Such methods provide precise control over the formation of multiple stereocenters in a single transformation, which is a powerful approach for synthesizing complex molecules. nih.gov

The table below summarizes common catalytic systems used for the enantioselective synthesis of chiral diols.

Catalytic SystemPrecursor TypeSelectivity
OsO₄ / Chiral Ligand (Sharpless AD)AlkeneHigh Enantioselectivity
Chiral Ru Complex (AROCM)Dioxygenated CyclobuteneHigh Enantioselectivity for anti-diols nih.govscispace.com
Diisopinocampheylborane ((Ipc)₂BH)AlleneHigh Diastereo- and Enantioselectivity nih.govscispace.com
Chiral Rhodium CatalystExocyclic OlefinHigh Enantioselectivity nih.gov

Resolution Techniques for Stereoisomers

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are required to separate them.

Chromatographic Separation of Enantiomers

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers. nih.govsemanticscholar.org CSPs are packed with a chiral material that interacts differently with each enantiomer, causing one to travel through the column more slowly than the other. nih.gov

For this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) would be highly effective. nih.gov The separation is typically optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the two enantiomer peaks. mdpi.com

The following interactive table illustrates a typical chiral HPLC separation report for a racemic mixture of this compound.

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (tᵣ)8.52 min10.34 min
Peak Area50.1%49.9%
Resolution (Rₛ)-2.15
Separation Factor (α)-1.21

Strategies for Diastereomer Separation

An alternative resolution strategy involves converting the pair of enantiomers into a pair of diastereomers. This is accomplished by reacting the racemic diol with a single enantiomer of a chiral derivatizing agent. nih.gov For instance, the hydroxyl groups of racemic this compound can be esterified with an enantiomerically pure chiral acid, such as (S)-(+)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid). researchgate.net

This reaction produces two diastereomeric esters: (R-diol, S-acid) and (S-diol, S-acid). Unlike enantiomers, diastereomers have different physical properties (e.g., boiling points, solubility, and polarity) and can be separated using standard, non-chiral chromatographic techniques like flash column chromatography or normal-phase HPLC on silica gel. nih.gov After separation, the chiral auxiliary can be chemically removed to yield the individual, pure enantiomers of the original diol.

StepDescription
1. Derivatization Racemic diol is reacted with an enantiopure chiral acid (e.g., (S)-Mosher's acid) to form a mixture of two diastereomeric esters.
2. Separation The diastereomers are separated using standard achiral chromatography (e.g., silica gel column).
3. Cleavage The separated diastereomeric esters are individually hydrolyzed to remove the chiral auxiliary, yielding the pure (R)- and (S)-enantiomers of the diol.

Spectroscopic Data for this compound Currently Unavailable

A comprehensive search for experimental spectroscopic data for the chemical compound this compound has found no publicly available Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy results. Detailed information required for an in-depth analysis, including ¹H NMR, ¹³C NMR, 2D NMR, Fourier Transform Infrared (FT-IR), and Raman spectra, does not appear to be present in the accessible scientific literature or chemical databases based on the performed searches.

While the existence of the compound is confirmed by its listing under CAS number 612070-23-2 by chemical suppliers, the associated characterization data necessary to fulfill the requested detailed spectroscopic analysis is not provided. Searches yielded information for structurally related compounds, such as precursors like 1-(4-bromophenyl)-2-hydroxy-2-methylpropan-1-one, and various other bromophenyl derivatives or diols. However, this information is not directly applicable to the specific molecular structure of this compound.

Consequently, the generation of a scientifically accurate article with the specified detailed outline focusing on the advanced spectroscopic characterization of this particular compound is not possible at this time due to the absence of the foundational experimental data.

Advanced Spectroscopic Characterization of 1 4 Bromophenyl 2 Methylpropane 1,2 Diol

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the monoisotopic masses of its constituent elements.

For 1-(4-Bromophenyl)-2-methylpropane-1,2-diol (C₁₀H₁₃BrO₂), the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion [M]⁺• or its protonated form [M+H]⁺. The HRMS spectrum would exhibit two distinct peaks of nearly equal intensity, separated by approximately two mass units, referred to as the M and M+2 peaks. docbrown.info The precise masses of these ions can be calculated and compared with experimental values to confirm the elemental composition.

Ionic SpeciesIsotopeElemental FormulaCalculated Precise Mass (Da)
[M+H]⁺⁷⁹BrC₁₀H₁₄⁷⁹BrO₂⁺245.01716
[M+H]⁺⁸¹BrC₁₀H₁₄⁸¹BrO₂⁺247.01511

Elucidation of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation patterns provides a molecular fingerprint that helps to confirm the compound's structure.

The structure of this compound suggests several predictable fragmentation pathways. Key cleavages are expected to occur at the weaker bonds, such as the C-C bond between the two hydroxyl-bearing carbons and bonds adjacent to the oxygen atoms.

Alpha-Cleavage: Cleavage of the C1-C2 bond is a prominent pathway for diols. This would result in two primary fragments. The stability of the resulting carbocations dictates the likelihood of these fragmentation routes.

Dehydration: Alcohols readily lose a molecule of water (H₂O, 18 Da), which would lead to a significant [M-H₂O]⁺• ion. libretexts.org

Benzylic Fragments: The presence of the bromophenyl ring leads to the formation of stable benzylic-type ions. Fragments containing the C₆H₄Br moiety are expected to be abundant and will exhibit the characteristic 1:1 isotopic pattern of bromine. docbrown.info

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonFormation Pathway
227/229[C₁₀H₁₁BrO]⁺•Loss of H₂O
185/187[C₇H₆BrO]⁺Benzylic cleavage (C1-C2 bond) and rearrangement
155/157[C₆H₄Br]⁺Cleavage of the bond to the aromatic ring
59[C₃H₇O]⁺Alpha-cleavage (C1-C2 bond), forming the [C(CH₃)₂OH]⁺ ion

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The groups within a molecule responsible for light absorption are known as chromophores. tanta.edu.eg

In this compound, the primary chromophore is the 4-bromophenyl group. The benzene (B151609) ring exhibits characteristic π → π* electronic transitions. uzh.ch The attachment of the bromine atom and the alkyl diol group (auxochromes) to the benzene ring influences the energy of these transitions, typically shifting the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. tanta.edu.eg The spectrum is expected to show strong absorptions in the UV region. The lone pair electrons on the oxygen and bromine atoms can also undergo n → σ* transitions, though these are often weaker and may occur at shorter wavelengths. uzh.ch

Electronic TransitionInvolved OrbitalsExpected λmax Region (nm)Description
π → πHOMO (π) to LUMO (π)~210-220Strong absorption characteristic of the substituted aromatic ring (E2-band).
π → πHOMO (π) to LUMO (π)~260-270Weaker, structured absorption characteristic of the aromatic ring (B-band). libretexts.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the compound's connectivity and conformation. mkuniversity.ac.in

For this compound, a successful crystallographic analysis would reveal not only the molecular structure but also how the molecules pack in the crystal lattice. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, making intermolecular hydrogen bonding a dominant force in the crystal packing. These interactions could lead to the formation of extended chains, dimers, or complex three-dimensional networks. Other potential non-covalent interactions, such as C-H···π or halogen bonding involving the bromine atom, could further stabilize the crystal structure. nih.gov

Crystallographic ParameterInformation Provided
Crystal System & Space GroupDefines the symmetry of the crystal lattice.
Unit Cell Dimensions (a, b, c, α, β, γ)Provides the size and shape of the repeating unit of the crystal.
Bond Lengths & AnglesConfirms the covalent structure and identifies any structural strain.
Torsion AnglesDescribes the conformation of the molecule in the solid state.
Intermolecular InteractionsDetails the hydrogen bonding, halogen bonding, and other non-covalent forces that dictate the crystal packing. nih.gov

Computational Chemistry and Theoretical Studies on 1 4 Bromophenyl 2 Methylpropane 1,2 Diol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. mdpi.com For 1-(4-Bromophenyl)-2-methylpropane-1,2-diol, DFT calculations can elucidate its fundamental properties, from its three-dimensional shape to its spectroscopic signatures and chemical reactivity. bohrium.com These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. bohrium.comespublisher.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. krishisanskriti.orgchemrxiv.org For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

The electronic structure analysis further reveals how electrons are distributed within the molecule. Properties such as the dipole moment and the distribution of electrostatic potential can be mapped onto the molecular surface, identifying electron-rich and electron-poor regions that are crucial for intermolecular interactions.

Interactive Table: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar molecular structures. Actual values would require specific computation for this molecule.

ParameterBond/Atoms InvolvedPredicted Value
Bond LengthC-Br~1.91 Å
Bond LengthC-O (alcohol)~1.43 Å
Bond LengthC=C (aromatic)~1.39 Å
Bond AngleC-C-O (diol)~109.5°
Bond AngleC-C-Br (aromatic)~120.0°
Dihedral AngleHO-C-C-OHVaries with conformation

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. scispace.com By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies corresponding to specific molecular motions (stretching, bending, twisting) can be obtained. scirp.orgscispace.com These theoretical frequencies are often scaled by a constant factor to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net

The analysis of Potential Energy Distribution (PED) allows for the precise assignment of each calculated frequency to a specific vibrational mode, such as the characteristic O-H stretch of the diol group or the C-Br stretch of the bromophenyl ring. bohrium.com

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups Note: Values are typical ranges and would be precisely calculated in a dedicated DFT study.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchingAlcohol (-OH)3200-3650
C-H Stretching (aromatic)Phenyl Ring3000-3100
C-H Stretching (aliphatic)Methyl/Methylene2850-3000
C=C StretchingPhenyl Ring1450-1600
C-O StretchingAlcohol (-OH)1050-1260
C-Br StretchingBromo-Aromatic500-600

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. espublisher.com A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is likely localized on the electron-rich bromophenyl ring, while the LUMO may be distributed across the C-O bonds of the diol moiety. Analysis of these orbitals provides insight into the molecule's electrophilic and nucleophilic sites. wpmucdn.com

Interactive Table: Representative FMO Properties Note: These values are illustrative for a molecule of this type.

ParameterDescriptionPredicted Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -6.5 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -0.5 eV
HOMO-LUMO GapE(LUMO) - E(HOMO)~ 6.0 eV
Ionization PotentialApproximated as -E(HOMO)~ 6.5 eV
Electron AffinityApproximated as -E(LUMO)~ 0.5 eV

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a solvent environment. nih.gov An MD simulation would model the interactions of this compound with surrounding solvent molecules (e.g., water or an organic solvent), providing insights into its conformational flexibility. frontiersin.org

Such simulations can identify the most stable conformers, explore intramolecular hydrogen bonding between the two hydroxyl groups, and characterize the intermolecular hydrogen bonds formed with the solvent. This information is crucial for understanding how the molecule behaves in a realistic chemical environment.

Theoretical Insights into Reaction Mechanisms

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. masterorganicchemistry.comnih.gov For this compound, a common reaction to investigate would be acid-catalyzed dehydration, a characteristic reaction of 1,2-diols that can lead to rearrangements or the formation of ketones. nih.gov

Using DFT, researchers can model the reactant, intermediate structures, and transition states along the reaction pathway. By calculating the energy barriers for each step, the most likely mechanism can be determined. This approach provides a detailed understanding of bond-breaking and bond-forming processes that are often difficult to observe experimentally. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical methods can accurately predict Nuclear Magnetic Resonance (NMR) parameters. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. bohrium.comliverpool.ac.uk

The calculated chemical shifts are usually referenced against a standard compound, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. rsc.org This predictive capability is invaluable for confirming molecular structures and assigning signals in complex experimental NMR spectra.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: Values are estimated based on typical chemical shift ranges and require specific GIAO calculations for accuracy.

Carbon AtomEnvironmentPredicted Chemical Shift (ppm)
C attached to BrAromatic120-125
C attached to diol groupAromatic (ipso-carbon)140-145
C-HAromatic128-132
C-OH (tertiary)Diol75-80
C-OH (secondary)Diol70-75
C-CH₃Methyl20-25

Chemical Reactivity and Derivatization of 1 4 Bromophenyl 2 Methylpropane 1,2 Diol

Strategies for Diol Protection and Deprotectionnih.gov

In complex organic syntheses, it is often necessary to temporarily block the reactivity of functional groups to prevent them from interfering with reactions at other sites in the molecule. organic-chemistry.org For diols, this is typically achieved by converting the two hydroxyl groups into a single, more stable functional group. organic-chemistry.org This process must be reversible, allowing for the removal of the "protecting group" to restore the original diol functionality. wikipedia.org

One of the most common methods for protecting 1,2-diols is the formation of cyclic acetals or ketals. chem-station.comsynarchive.com This reaction involves treating 1-(4-bromophenyl)-2-methylpropane-1,2-diol with an aldehyde or a ketone in the presence of an acid catalyst. ijsdr.orglibretexts.org The reaction is reversible and driven to completion by removing the water that is formed, often using a Dean-Stark apparatus or molecular sieves. libretexts.orgorganic-chemistry.org The resulting cyclic structure, a 1,3-dioxolane (B20135) ring, is stable under basic and nucleophilic conditions but can be easily removed by treatment with aqueous acid. chem-station.comorganic-chemistry.org

The reaction of this compound with acetone, for example, would yield 4-(4-bromophenyl)-4,5,5-trimethyl-1,3-dioxolane, a protected form known as an acetonide. synarchive.com Using benzaldehyde (B42025) would result in the formation of a benzylidene acetal. chem-station.com

Table 1: Common Conditions for Cyclic Acetal and Ketal Formation

Reagent Catalyst Conditions Protected Diol Product
Acetone p-Toluenesulfonic acid (p-TSA) Toluene, reflux with Dean-Stark trap Acetonide (Isopropylidene ketal)
2,2-Dimethoxypropane p-Toluenesulfonic acid (p-TSA) Anhydrous solvent (e.g., CH₂Cl₂) Acetonide (Isopropylidene ketal)
Benzaldehyde Zinc Chloride (ZnCl₂) Reflux Benzylidene acetal

This table represents general conditions applicable to 1,2-diols.

Silyl (B83357) ethers are widely used as protecting groups for alcohols due to their ease of formation and removal under specific, mild conditions. wikipedia.org The hydroxyl groups of this compound can be converted to silyl ethers by reacting the diol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triethylsilyl chloride (TESCl), in the presence of a base like imidazole (B134444) or 2,6-lutidine. wikipedia.orgutsouthwestern.edu

The presence of a primary and a tertiary hydroxyl group in the molecule offers the potential for selective protection. The primary hydroxyl group is sterically less hindered and is expected to react faster, allowing for the synthesis of a mono-silyl ether under controlled conditions. Protecting both hydroxyl groups would require more forcing conditions or an excess of the silylating agent. The stability of the silyl ether is dependent on the steric bulk of the substituents on the silicon atom; for instance, tert-butyldiphenylsilyl (TBDPS) ethers are more stable than trimethylsilyl (B98337) (TMS) ethers. wikipedia.org Deprotection is typically achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Table 2: Common Silylating Agents for Alcohol Protection

Silylating Agent Abbreviation Common Deprotection Reagent Relative Stability
Trimethylsilyl chloride TMSCl Mild acid, K₂CO₃/MeOH Low
Triethylsilyl chloride TESCl Mild acid, TBAF Moderate
tert-Butyldimethylsilyl chloride TBDMSCl TBAF, Acetic Acid Good
Triisopropylsilyl chloride TIPSCl TBAF High

This table outlines general characteristics of common silyl ethers. wikipedia.org

Functional Group Interconversions of the Hydroxyl Groups

The hydroxyl groups of this compound are key sites for chemical modification, allowing for the synthesis of a variety of derivatives.

The oxidation of the diol can lead to different products depending on the reagent and reaction conditions used.

Oxidative Cleavage : A characteristic reaction of vicinal diols is oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. masterorganicchemistry.com Reagents such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are effective for this transformation. masterorganicchemistry.comrsc.org Treatment of this compound with sodium periodate would cleave the C1-C2 bond to yield two carbonyl compounds: 4-bromobenzaldehyde (B125591) and acetone. rsc.org This reaction is often quantitative and can be performed under mild conditions. rsc.org

Oxidation without C-C Cleavage : Selective oxidation of one or both hydroxyl groups without cleaving the carbon-carbon bond is more challenging. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can oxidize the primary alcohol to a carboxylic acid, potentially leading to 2-(4-bromophenyl)-2-hydroxy-3-methylbutanoic acid. organic-chemistry.orglibretexts.org However, these harsh conditions may also lead to cleavage or other side reactions. More modern and milder methods, such as using NaBr in combination with Selectfluor, have been developed for the oxidation of primary alcohols to carboxylic acids and secondary alcohols to ketones. nih.gov The tertiary alcohol is generally resistant to oxidation under standard conditions.

Table 3: Oxidation Reactions of this compound

Oxidizing Agent Expected Product(s) Reaction Type
Sodium periodate (NaIO₄) 4-Bromobenzaldehyde and Acetone Oxidative Cleavage
Lead tetraacetate (Pb(OAc)₄) 4-Bromobenzaldehyde and Acetone Oxidative Cleavage
Potassium permanganate (KMnO₄) 2-(4-bromophenyl)-2-hydroxy-3-methylbutanoic acid (potential product) and/or cleavage products Oxidation of Primary Alcohol

This table summarizes potential outcomes based on general reactivity of diols.

Esterification : The hydroxyl groups can be converted to esters by reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. msu.edu Esterification with a carboxylic acid is typically catalyzed by an acid. organic-chemistry.org A widely used method for mild esterification is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Depending on the stoichiometry, either a monoester (predominantly at the less sterically hindered primary alcohol) or a diester can be formed.

Etherification : Formation of ethers can be achieved through reactions like the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Similar to esterification, selective mono-etherification at the primary position is feasible due to its greater accessibility and the higher reactivity of the resulting primary alkoxide compared to the tertiary one. researchgate.net

Reactivity and Transformations Involving the Bromine Substituent

The presence of a bromine atom on the phenyl ring of this compound serves as a versatile functional handle for a variety of carbon-carbon bond-forming reactions. This enables the modification of the aromatic core, allowing for the synthesis of a diverse range of derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for creating C-C bonds. nih.gov

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. nih.gov For this compound, this reaction allows for the introduction of a new aryl, vinyl, or alkyl group in place of the bromine atom. The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org Electron-rich boronic acids have been shown to produce good yields in couplings with similar bromophenyl structures. mdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of this compound

ComponentExample ReagentsPurpose
Aryl Halide This compoundSubstrate
Boron Reagent Arylboronic acid (e.g., Phenylboronic acid)Source of new C-C bond
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Facilitates the reaction
Base K₃PO₄, Cs₂CO₃, NaOHActivates the boron reagent
Solvent 1,4-Dioxane, Toluene, DMFReaction medium

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the bromophenyl group. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. nih.govlibretexts.org Common catalysts include palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). wikipedia.org

Table 2: Typical Conditions for Heck Coupling of this compound

ComponentExample ReagentsPurpose
Aryl Halide This compoundSubstrate
Alkene Styrene, n-Butyl acrylateCoupling partner
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Facilitates the reaction
Base Et₃N, K₂CO₃Neutralizes HBr byproduct
Solvent DMF, AcetonitrileReaction medium

Sonogashira Reaction

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orggold-chemistry.org This reaction employs a dual catalytic system, typically consisting of a palladium complex and a copper(I) co-catalyst, along with a base such as an amine. libretexts.orgyoutube.com The reaction can often be carried out under mild conditions, including at room temperature. libretexts.org The generally accepted mechanism involves a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. researchgate.net

Table 3: Typical Conditions for Sonogashira Coupling of this compound

ComponentExample ReagentsPurpose
Aryl Halide This compoundSubstrate
Alkyne Phenylacetylene, TrimethylsilylacetyleneSource of the alkynyl group
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Primary catalyst
Co-catalyst CuIActivates the alkyne
Base Et₃N, PiperidineBase and often solvent
Solvent THF, DMFReaction medium

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. pressbooks.publibretexts.org

For this compound, the phenyl ring is not activated by strong electron-withdrawing substituents. The diol moiety is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Consequently, the bromine substituent is generally inert to SNAr reactions under standard conditions. pressbooks.pub Forcing such a reaction would require extremely harsh conditions, such as very high temperatures and the use of very strong nucleophiles, and would likely lead to low yields and side reactions. libretexts.org The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the halogen, forming a resonance-stabilized carbanion, before the bromide ion is eliminated to restore aromaticity. libretexts.org

Investigation of Rearrangement Reactions Involving the Diol Moiety

The 1,2-diol (or vicinal diol) structure within this compound is susceptible to acid-catalyzed rearrangement. libretexts.org The most prominent of these is the Pinacol rearrangement, a method for converting a 1,2-diol to a carbonyl compound. wikipedia.orgijfmr.com This reaction was first described in 1860 and involves the protonation of one hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-migratory shift of an adjacent group. masterorganicchemistry.com

The substrate, this compound, is an asymmetrical diol, meaning the two hydroxyl groups are in different chemical environments. One is a tertiary alcohol (at C2, bonded to two methyl groups), and the other is a benzylic secondary alcohol (at C1, bonded to the bromophenyl group and a hydrogen). This asymmetry influences which hydroxyl group is preferentially eliminated and which group migrates, determining the final ketone product. wikipedia.org

Detailed Mechanistic Studies of Diol Transformations

The mechanism of the Pinacol rearrangement for this compound under acidic conditions proceeds through several distinct steps, with the selectivity governed by carbocation stability and the migratory aptitude of the substituents. organic-chemistry.orglibretexts.org

Protonation : An acid catalyst protonates one of the two hydroxyl groups, converting it into a better leaving group (water). masterorganicchemistry.com Given the structure, protonation can occur at either the tertiary or the secondary hydroxyl group.

Formation of a Carbocation : The protonated hydroxyl group departs as a water molecule, generating a carbocation. Two potential carbocations can be formed:

Path A : Loss of water from the tertiary alcohol at C2 would form a secondary benzylic carbocation at C1. This carbocation is stabilized by resonance with the adjacent 4-bromophenyl ring.

Path B : Loss of water from the secondary alcohol at C1 would form a tertiary carbocation at C2.

Generally, a tertiary carbocation is more stable than a secondary one. However, a benzylic carbocation receives significant stabilization from the aromatic ring. In this specific case, the tertiary carbocation at C2 is generally favored as the more stable intermediate.

1,2-Migratory Shift : To stabilize the carbocation, a neighboring group migrates from the adjacent carbon to the positively charged carbon. libretexts.org This step is the key rearrangement. If the tertiary carbocation at C2 is formed (Path B), there are two possible migrating groups from C1: the 4-bromophenyl group or a hydride (hydrogen atom). The migratory aptitude generally follows the order: hydride > phenyl > alkyl. wikipedia.org Therefore, the 4-bromophenyl group has a much higher tendency to migrate than a methyl group.

Formation of the Product : The migration of the 4-bromophenyl group results in the formation of a new, more stable cation where the positive charge is on the carbon atom bearing the remaining hydroxyl group. This intermediate is resonance-stabilized by the oxygen atom (an oxonium ion) and is the conjugate acid of the final ketone product. wikipedia.orglibretexts.org Deprotonation of this oxonium ion yields the final, stable carbonyl compound.

Following this mechanistic pathway, the expected major product of the Pinacol rearrangement of this compound is 1-(4-bromophenyl)-2-methylpropan-2-one.

Applications in Organic Synthesis and Chemical Sciences

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of stereogenic centers in 1-(4-bromophenyl)-2-methylpropane-1,2-diol makes it an inherently valuable chiral building block for asymmetric synthesis. Chiral diols are fundamental in controlling the stereochemical outcome of chemical reactions, either as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective transformation, or as chiral synthons that are integrated into the final product.

While specific documented applications of this compound as a chiral auxiliary are not extensively reported in publicly available literature, its structural motifs are analogous to other diols used in well-established asymmetric methodologies. The principle of a chiral auxiliary is to transfer its stereochemical information to a prochiral substrate, leading to the formation of one diastereomer in excess. After the desired transformation, the auxiliary can be cleaved and ideally recycled.

Table 1: Potential Asymmetric Transformations Using a Chiral Diol Scaffold

Reaction TypeRole of Chiral DiolExpected Outcome
AlkylationForms a chiral acetal with a ketone, directing alkylation to one face.Enantiomerically enriched α-alkylated ketone.
Aldol ReactionForms a chiral enolate, controlling the stereochemistry of the addition to an aldehyde.Diastereomerically and enantiomerically enriched β-hydroxy ketone.
Diels-Alder ReactionActs as a chiral dienophile or is attached to a diene to influence the cycloaddition.Enantiomerically enriched cyclic products.

The effectiveness of such a diol as a chiral auxiliary would depend on its ability to rigidly control the conformation of the transition state, a feature often enhanced by the formation of cyclic derivatives like acetals or ketals.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The structural features of this compound make it a strategic intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). mallakchemicals.compharmanoble.comnbinno.comevonik.comfermion.fi The bromophenyl moiety is a common feature in many pharmaceuticals and serves as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.

This diol is a potential precursor for key intermediates in the synthesis of endothelin receptor antagonists like Bosentan and Macitentan. benthamdirect.comnih.govingentaconnect.comresearchgate.netnih.gov For instance, the synthesis of Macitentan involves the intermediate 5-(4-bromophenyl)-4,6-dichloropyrimidine. google.comacs.org A plausible synthetic route could involve the oxidative cleavage of this compound to yield 4-bromobenzaldehyde (B125591), a primary building block for more complex phenyl-containing heterocycles.

Furthermore, the synthesis of the antihistamine Fexofenadine relies on the key intermediate 2-(4-bromophenyl)-2-methylpropanoic acid. google.comgoogle.com The oxidation of the primary alcohol in this compound, followed by further oxidation of the resulting aldehyde, could provide a pathway to this important intermediate. A related ketone, 1-(4-bromophenyl)-2-methylpropan-1-one, can be synthesized from its corresponding alcohol, 1-(4-bromophenyl)-2-methylpropan-1-ol, highlighting the accessibility of these related structures. chemicalbook.comaobchem.com

Table 2: Potential Pharmaceutical Scaffolds from Bromophenyl Intermediates

Drug ClassKey Intermediate ScaffoldPotential Synthetic Connection
Endothelin Receptor Antagonists (e.g., Macitentan)5-(4-bromophenyl)-pyrimidineThe bromophenyl group is a core component.
Antihistamines (e.g., Fexofenadine)2-(4-bromophenyl)-2-methylpropanoic acidThe bromophenyl-isobutyryl structure is key.
Antidepressants (e.g., Tomoxetine, Fluoxetine)Chiral (4-bromophenyl)ethanol derivativesStructural similarity suggests potential as a precursor.

Design and Development of Ligands for Catalysis Incorporating Bromophenyl Diol Scaffolds

Chiral ligands are crucial for asymmetric catalysis, and chiral diols are common backbones for the synthesis of various types of ligands, including phosphines, phosphites, and bidentate ligands. researchgate.netornl.govnih.govresearchgate.netpurdue.edu These ligands coordinate to a transition metal center, creating a chiral environment that can induce high enantioselectivity in reactions like hydrogenation, allylic substitution, and cross-coupling.

The 1,2-diol functionality of this compound can be readily converted into a chiral phosphite or phosphoramidite ligand. rsc.orgnih.gov For example, reaction with phosphorus trichloride (PCl₃) would yield a cyclic chlorophosphite, which can then be reacted with an alcohol or amine to generate a library of monodentate or bidentate ligands.

Table 3: Classes of Chiral Ligands Derivable from a Diol Scaffold

Ligand ClassSynthetic Precursor from DiolPotential Catalytic Application
Chiral PhosphiteReaction with PCl₃ and then an alcoholAsymmetric Hydrogenation, Hydroformylation
Chiral PhosphoramiditeReaction with PCl₃ and then a chiral amineAsymmetric Conjugate Addition
Bidentate P,P-LigandsConversion to a diphosphineAsymmetric Hydrogenation, Cross-Coupling
Bidentate P,N-LigandsFunctionalization to incorporate a nitrogen donorAsymmetric Allylic Alkylation

The bromophenyl group on the ligand scaffold offers an additional site for modification. It can be used to tune the electronic properties of the ligand or to immobilize the catalytic complex on a solid support, which aids in catalyst recovery and reuse.

Exploration of New Chemical Transformations and Reactions

The reactivity of this compound is governed by its vicinal diol and bromophenyl functionalities, allowing for a range of chemical transformations. Two classic reactions of 1,2-diols are particularly relevant: oxidative cleavage and the pinacol rearrangement.

Oxidative Cleavage: Treatment of 1,2-diols with oxidizing agents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄) results in the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. masterorganicchemistry.comchemistrysteps.comlibretexts.orgrsc.org For this compound, this reaction would be expected to yield two carbonyl compounds: 4-bromobenzaldehyde and acetone. This transformation provides a straightforward method for degrading the diol into smaller, functionalized molecules that can be used in other syntheses.

Pinacol Rearrangement: In the presence of a strong acid, 1,2-diols can undergo a dehydration and rearrangement reaction known as the pinacol rearrangement. wikipedia.orgchemistrysteps.commasterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction proceeds through a carbocation intermediate, followed by a 1,2-migration of an adjacent group to form a more stable oxonium ion, which then deprotonates to give a ketone. For the unsymmetrical this compound, protonation would preferentially occur on the tertiary hydroxyl group to form a more stable tertiary carbocation. However, protonation of the secondary hydroxyl group would lead to a benzylic carbocation, which is also stabilized. The migratory aptitude of the adjacent groups (phenyl vs. methyl) would then determine the final product. The migration of the phenyl group is generally more favorable, which would lead to the formation of 1-(4-bromophenyl)-1-phenyl-2-methylpropan-2-one.

Contributions to Green Chemistry Principles in Synthetic Strategies

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can incorporate several green chemistry principles.

Biocatalysis: One of the key principles of green chemistry is the use of catalysis, particularly biocatalysis. The enantioselective synthesis of chiral diols can be achieved using enzymes, which operate under mild conditions (aqueous media, room temperature, neutral pH) and often provide high enantioselectivity. illinois.edunih.gov The use of lipases for the kinetic resolution of a racemic mixture of the diol or its precursor ester, or the use of reductases for the asymmetric reduction of a corresponding diketone, represents a green route to enantiomerically pure this compound.

Development of Chemical Probes for Research (Focus on Chemical Application)

Chemical probes are small molecules used to study and manipulate biological systems. thno.org They often consist of a scaffold that provides binding affinity and selectivity for a biological target, a reactive group for covalent labeling, and a reporter tag (e.g., a fluorophore or biotin) for detection. tum.denih.govnih.gov

The this compound structure is a suitable scaffold for the development of chemical probes. The bromophenyl group is a particularly useful handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling. This allows for the attachment of various reporter tags or reactive groups. For instance, a fluorescent dye could be coupled to the phenyl ring to create a fluorescent probe for imaging applications. acs.org

Table 4: Strategy for Developing a Chemical Probe

ComponentRoleImplementation on the Diol Scaffold
Scaffold Provides binding affinity and structural framework.The core this compound structure. The diol can be modified to interact with a target.
Linker/Reporter Allows for detection and visualization.Attached to the phenyl ring via cross-coupling at the bromine site. Can be a fluorophore, biotin, or a clickable handle.
Reactive Group Enables covalent attachment to the target protein.Can also be attached to the phenyl ring or derived from one of the hydroxyl groups.

The development of activity-based probes (ABPs) often requires a "warhead" that covalently reacts with the active site of an enzyme. The versatility of the bromophenyl group allows for the introduction of such functionalities, making this compound a promising starting point for the design of novel chemical probes to investigate enzyme function and activity.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-2-methylpropane-1,2-diol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves bromophenyl precursor alkylation followed by diol formation. Key parameters to optimize include:
  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side products like elimination byproducts.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the diol with >95% purity.
    Use Design of Experiments (DoE) to systematically vary factors (e.g., fractional factorial design) and identify interactions .

Table 1 : Example optimization parameters for S-alkylation step.

ParameterRange TestedOptimal ValueEffect on Yield
Temperature60–140°C100°C+25%
SolventDMF, THF, AcetoneDMF+18%
Reaction Time4–24 hrs12 hrs+15%

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques :
  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., ACD/Labs or NIST reference data). Key signals:
  • Diol protons: δ 3.5–4.2 ppm (split due to stereochemistry).
  • Aromatic protons: δ 7.2–7.8 ppm (para-substituted bromophenyl) .
  • HPLC-MS : Confirm molecular ion ([M+H]+^+ at m/z 259.0) and assess purity (>98% via area normalization) .
  • FT-IR : Validate hydroxyl stretches (3200–3500 cm1^{-1}) and C-Br vibrations (550–600 cm1^{-1}) .

Q. What strategies mitigate degradation of this compound during storage?

  • Methodological Answer :
  • Storage : Use amber vials under inert gas (Ar/N2_2) at –20°C to prevent oxidation and hydrolysis.
  • Stabilizers : Add radical scavengers (e.g., BHT, 0.01% w/w) to inhibit autoxidation .
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify favored reaction pathways (e.g., nucleophilic attack at bromophenyl vs. diol sites).
  • Reaction Path Search : Tools like GRRM or AFIR predict intermediates and byproducts .
  • Machine Learning : Train models on PubChem reaction datasets to predict solvent/catalyst combinations for desired selectivity .

Q. How should researchers resolve contradictions between observed biological activity and computational predictions for this compound?

  • Methodological Answer :
  • Assay Validation : Confirm biological activity via dose-response curves (IC50_{50}/EC50_{50}) in triplicate. Test against positive/negative controls.
  • Impurity Profiling : Use LC-MS to rule out contaminants (e.g., residual starting materials) .
  • Free Energy Perturbation (FEP) : Refine docking simulations by incorporating solvation effects and protein flexibility .

Q. What advanced techniques characterize intermolecular interactions of this compound in supramolecular systems?

  • Methodological Answer :
  • X-ray Crystallography : Resolve hydrogen-bonding networks (diol-OH···O interactions) and π-stacking of bromophenyl groups.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with host molecules (e.g., cyclodextrins) .
  • Dynamic Light Scattering (DLS) : Monitor self-assembly kinetics in aqueous solutions .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodological Answer :
  • Solvent Correction : Apply solvent-specific corrections (e.g., PCM model for DMSO-d6_6) in computational NMR tools.
  • Conformational Sampling : Use molecular dynamics (MD) to account for rotamer populations affecting peak splitting .
  • Cross-Validation : Compare with solid-state NMR to isolate solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.